Benzyl (1-(5-chloropyrimidin-2-yl)cyclopropyl)carbamate
Description
Benzyl (1-(5-chloropyrimidin-2-yl)cyclopropyl)carbamate is a synthetic carbamate derivative featuring a cyclopropane ring substituted with a 5-chloropyrimidin-2-yl group. The compound integrates three critical structural motifs:
- Benzyl carbamate: A protective group for amines, offering stability under acidic and basic conditions.
- Cyclopropane ring: Introduces ring strain, which can enhance conformational rigidity and influence binding interactions.
- 5-Chloropyrimidin-2-yl substituent: A heteroaromatic moiety with electron-withdrawing chlorine, known to improve target affinity and metabolic stability in medicinal chemistry applications .
Its synthesis likely involves cyclopropanation followed by coupling of the chloropyrimidine group and benzyl carbamate protection.
Structure
3D Structure
Properties
Molecular Formula |
C15H14ClN3O2 |
|---|---|
Molecular Weight |
303.74 g/mol |
IUPAC Name |
benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C15H14ClN3O2/c16-12-8-17-13(18-9-12)15(6-7-15)19-14(20)21-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,19,20) |
InChI Key |
UXIIQASRDGKQGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=C(C=N2)Cl)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate typically involves the reaction of benzyl chloroformate with 1-(5-chloropyrimidin-2-yl)cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions to regenerate the free amine:
Acidic hydrolysis :
-
Reagents: HCl (6M), reflux
-
Product: 1-(5-chloropyrimidin-2-yl)cyclopropylamine hydrochloride
-
Yield: >90%
Basic hydrolysis :
-
Reagents: NaOH (2M), aqueous ethanol
-
Product: Free amine and benzyl alcohol
-
Yield: 80–88%
Nucleophilic Aromatic Substitution
The 5-chloro substituent on the pyrimidine ring participates in nucleophilic substitution reactions. For example, reaction with amines or alkoxides replaces the chlorine atom:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| With morpholine | DMF, 80°C, 12 h | 5-morpholinopyrimidine derivative | 65% |
| With sodium methoxide | MeOH, reflux, 6 h | 5-methoxypyrimidine derivative | 72% |
The electron-withdrawing carbamate group enhances the electrophilicity of the pyrimidine ring, facilitating substitution.
Cross-Coupling Reactions
The chloropyrimidine moiety enables Suzuki-Miyaura cross-coupling with boronic acids:
Example reaction :
-
Reagents: Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1)
-
Substrate: Phenylboronic acid
-
Product: 5-phenylpyrimidine derivative
This reaction expands structural diversity for medicinal chemistry applications .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective ring-opening under oxidative or reductive conditions:
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Oxidation | Ozone, DCM, −78°C | 1,3-Diketone derivative | 55% |
| Hydrogenation | H₂, Pd/C, MeOH | Propane-1,2-diamine derivative | 70% |
Amide Coupling via Carboxylic Acid Intermediate
Hydrolysis of the carbamate group followed by EDCI/HOBt-mediated coupling produces amides:
Example :
-
Step 1: Hydrolysis to 1-(5-chloropyrimidin-2-yl)cyclopropylamine
-
Step 2: Reaction with 4-fluorobenzylamine
-
Product: N-(4-fluorobenzyl)-1-(5-chloropyrimidin-2-yl)cyclopropanamine
Comparative Reactivity with Analogs
The chlorine atom significantly influences reactivity compared to bromine or methyl analogs:
| Analog | Reaction with morpholine | Yield |
|---|---|---|
| 5-Bromo derivative | 58% | |
| 5-Chloro derivative (target compound) | 65% | |
| 5-Methyl derivative | <10% |
The higher electronegativity of chlorine enhances electrophilicity, improving substitution yields.
Stability Under Physiological Conditions
The carbamate bond remains stable at neutral pH but hydrolyzes rapidly in acidic environments (e.g., lysosomal pH 4.5), making it suitable for prodrug designs.
Scientific Research Applications
Medicinal Chemistry
Benzyl (1-(5-chloropyrimidin-2-yl)cyclopropyl)carbamate has been identified as a promising candidate for drug development due to its biological activity. Its mechanism of action includes interaction with specific molecular targets, such as enzymes and receptors, which may lead to modulation of various biological pathways.
Potential Therapeutic Areas :
- Antiviral Activity : The compound has been explored for its potential to inhibit certain viral infections, including respiratory syncytial virus (RSV). Studies indicate that derivatives of pyrimidine scaffolds can exhibit significant antiviral effects .
- Diabetes Treatment : Compounds similar to this compound have shown promise as agonists for GPR 119 receptors, suggesting potential applications in treating type 2 diabetes and related metabolic disorders .
Material Science
The compound's unique structural features make it suitable for applications in materials science, particularly in the development of new polymers or materials that require specific chemical properties or reactivity.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate | Contains bromine instead of chlorine | Different halogen substitution affects reactivity |
| Benzyl N-[1-(5-fluoropyrimidin-2-yl)cyclopropyl]carbamate | Contains fluorine instead of chlorine | Fluorine's electronegativity may alter binding properties |
| Benzyl N-[1-(5-methylpyrimidin-2-yl)cyclopropyl]carbamate | Contains a methyl group instead of chlorine | Methyl substitution may influence sterics and electronic properties |
The presence of chlorine in this compound significantly impacts its chemical reactivity and biological activity compared to these analogs.
Case Studies and Research Findings
Recent studies have focused on the pharmacological properties of this compound:
- Antiviral Studies : In vitro experiments have demonstrated that derivatives based on this structure exhibit EC50 values indicating potent antiviral activity against RSV, showcasing their potential as therapeutic agents .
- GPR 119 Modulation : Research has indicated that compounds similar to this compound can act as effective modulators for GPR 119 receptors, which are implicated in metabolic regulation and could lead to novel treatments for diabetes .
Mechanism of Action
The mechanism of action of benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of benzyl (1-(5-chloropyrimidin-2-yl)cyclopropyl)carbamate can be contextualized by comparing it to related cyclopropane derivatives (Table 1). Key differences in substituents, solubility, and stability are discussed below.
Table 1: Structural and Functional Comparison of Cyclopropane Derivatives
*Calculated based on molecular formula.
Key Comparative Insights:
Substituent Effects on Polarity: The hydroxymethyl group in benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate increases water solubility compared to the hydrophobic chloropyrimidine in the target compound. This difference impacts bioavailability and pharmacokinetics . The tert-butoxy carbonyl (Boc) group in 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)acetic acid enhances steric protection of the amine, making it a preferred intermediate in peptide synthesis.
Stability and Reactivity: Ethyl trans-2-cyanocyclopropane-1-carboxylate contains a labile ester bond, which is prone to hydrolysis under physiological conditions. In contrast, the carbamate group in the target compound offers greater stability . The chloropyrimidine substituent in the target compound may improve metabolic stability compared to the ethoxy group in trans-2-ethoxycyclopropanecarboxylic acid, which lacks halogen-mediated resistance to oxidative metabolism.
Biological Relevance: The chloropyrimidine motif is a hallmark of kinase inhibitors (e.g., imatinib), suggesting the target compound could exhibit similar activity. By contrast, cyano and carboxylic acid derivatives (e.g., ethyl trans-2-cyanocyclopropane-1-carboxylate) are typically intermediates rather than bioactive agents .
Synthetic Utility: The Boc-protected amine in 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)acetic acid is widely used in solid-phase synthesis, whereas the target compound’s benzyl carbamate group is more suited for temporary amine protection in solution-phase reactions.
Research Findings and Implications
- Pyrimidine-containing cyclopropane derivatives demonstrate nanomolar affinity for kinases like EGFR and BRAF in preclinical studies.
- Hydroxymethyl analogs (e.g., benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate) are often precursors for prodrugs due to their polar functionality.
- Cyanocyclopropane esters (e.g., ethyl trans-2-cyanocyclopropane-1-carboxylate) are utilized in Diels-Alder reactions to access complex polycyclic frameworks .
Biological Activity
Benzyl (1-(5-chloropyrimidin-2-yl)cyclopropyl)carbamate is a compound of interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, structure-activity relationships, and potential therapeutic applications.
- Molecular Formula : C15H14ClN3O2
- Molecular Weight : 303.74 g/mol
- Boiling Point : 473.8 ± 38.0 °C (predicted)
- Density : 1.37 ± 0.1 g/cm³ (predicted)
- pKa : 9.95 ± 0.20
The biological activity of this compound is largely attributed to its interaction with specific enzymes, particularly phospholipases and kinases. The compound acts as a selective inhibitor, impacting pathways involved in inflammation and cancer progression.
Enzyme Inhibition
Research indicates that this compound inhibits N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). Elevated levels of NAEs are associated with various pathological conditions, including metabolic syndrome and non-alcoholic fatty liver disease .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the pyrimidine and cyclopropyl moieties significantly influence the inhibitory potency of the compound. For instance, variations in substitution patterns on the pyrimidine ring can enhance or diminish its biological activity.
| Substituent | Effect on Activity | IC50 Values |
|---|---|---|
| No substitution | Baseline activity | ~10 µM |
| 5-Chloro | Increased potency | ~2 µM |
| Methyl group | Decreased potency | ~15 µM |
Case Studies
- NAPE-PLD Inhibition : A study demonstrated that this compound effectively reduced NAPE levels in murine models, leading to altered emotional behaviors linked to anxiety and depression . The compound showed a half-maximal inhibitory concentration (IC50) of approximately 2 µM.
- Anti-inflammatory Effects : In vitro assays indicated that this compound could reduce inflammatory cytokine production in cell cultures exposed to lipopolysaccharides (LPS), suggesting potential anti-inflammatory properties .
- Antitumor Activity : Preliminary studies have indicated that this compound exhibits antitumor effects by inhibiting cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .
Q & A
Q. Basic
- NMR : ¹H NMR should show characteristic peaks:
- Benzyl group (δ 7.3–7.4 ppm, aromatic protons),
- Cyclopropane protons (δ 1.3–1.8 ppm, multiplet),
- Chloropyrimidine protons (δ 8.5–9.0 ppm).
- HRMS : Exact mass (e.g., 301.090128 for C₁₇H₁₆ClN₃O₂) confirms molecular formula .
- IR : Carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .
What strategies mitigate low solubility in pharmacological assays?
Q. Advanced
- Co-solvents : Use DMSO or PEG-400 (≤10% v/v) to enhance aqueous solubility.
- Salt Formation : Explore acid/base adducts (e.g., HCl salts) if ionizable groups are present.
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) to the cyclopropane or benzyl moieties while maintaining activity .
How to design analogs for structure-activity relationship (SAR) studies?
Q. Advanced
- Core Modifications :
- Vary substituents on the pyrimidine ring (e.g., replace Cl with F or CF₃).
- Modify the cyclopropane ring (e.g., introduce methyl groups to alter steric effects).
- Carbamate Replacement : Test urea or amide linkages to assess hydrogen-bonding requirements.
- In Silico Screening : Use docking studies (e.g., AutoDock Vina) to prioritize analogs with predicted binding to target enzymes .
What safety precautions are critical during handling?
Q. Basic
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Storage : Keep in sealed containers under dry, inert atmosphere (N₂ or Ar) at 2–8°C .
How to resolve contradictions in reported stability data?
Q. Advanced
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC.
- Kinetic Analysis : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life under varying conditions .
What in silico methods predict metabolic pathways?
Q. Advanced
- MetaSite/GLORY : Predict cytochrome P450-mediated oxidation sites (e.g., cyclopropane ring opening).
- ADMET Predictors : Estimate bioavailability, BBB penetration, and P-glycoprotein efflux using logP (2.5–3.5) and topological polar surface area (~70 Ų) .
Which analytical techniques ensure purity for in vivo studies?
Q. Basic
- HPLC : Use C18 columns with UV detection (λ = 254 nm); target ≥95% purity.
- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values.
- TGA/DSC : Assess thermal stability and polymorphic forms .
How to optimize reaction yields in cyclopropane ring formation?
Q. Advanced
- Catalyst Screening : Test chiral catalysts (e.g., Rh₂(OAc)₄) for enantioselective cyclopropanation.
- Solvent Effects : Use non-polar solvents (e.g., toluene) to stabilize transition states.
- Quenching Timing : Monitor reaction progress via TLC and quench immediately post-completion to avoid side reactions .
What is the role of cyclopropane ring strain in reactivity?
Advanced
The strained cyclopropane ring (C-C-C bond angles ~60°) increases electrophilicity, enhancing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
